molecular formula C32H66N4O15 B8265967 N3-Peg15-CH2CH2NH2

N3-Peg15-CH2CH2NH2

Cat. No.: B8265967
M. Wt: 746.9 g/mol
InChI Key: QYZDVBHECGQAMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N3-Peg15-CH2CH2NH2 is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by a polyethylene glycol chain with fifteen ethylene glycol units, terminated with an azide group (N3) on one end and an amine group (CH2CH2NH2) on the other. This compound is known for its versatility and is widely used in various scientific and industrial applications due to its biocompatibility and functional groups that allow for further chemical modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N3-Peg15-CH2CH2NH2 typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N3-Peg15-CH2CH2NH2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N3-Peg15-CH2CH2NH2 is primarily based on its functional groups:

Comparison with Similar Compounds

Uniqueness: N3-Peg15-CH2CH2NH2 is unique due to its specific chain length and the presence of both azide and amine functional groups, which provide versatility in chemical modifications and applications. The balance between chain length and functional groups makes it particularly suitable for applications requiring biocompatibility and functionalization .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H66N4O15/c33-1-3-37-5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-29-31-51-32-30-50-28-26-48-24-22-46-20-18-44-16-14-42-12-10-40-8-6-38-4-2-35-36-34/h1-33H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZDVBHECGQAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H66N4O15
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

746.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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